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Compound of Interest

Compound Name: PF-06465603

Cat. No.: B15621710 Get Quote

Technical Support Center: PF-06465603
Welcome to the technical support center for PF-06465603. This resource is designed for

researchers, scientists, and drug development professionals to provide guidance on identifying

and mitigating potential off-target effects of this potent and selective ALK/ROS1 inhibitor.

Frequently Asked Questions (FAQs) &
Troubleshooting
Here we address common issues and questions that may arise during your experiments with

PF-06465603.

Q1: My cells are showing unexpected phenotypic changes (e.g., altered metabolism,

unexpected growth inhibition/promotion) that don't seem to be solely related to ALK/ROS1

inhibition. What could be the cause?

A1: While PF-06465603 is a highly selective inhibitor of ALK and ROS1, at higher

concentrations it can interact with other kinases. One potential off-target family is the Insulin

Receptor (INSR) and Insulin-like Growth Factor 1 Receptor (IGF-1R) due to the structural

homology in their kinase domains with ALK and ROS1.[1] Activation of these receptors can

trigger downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are

involved in cell growth, proliferation, and metabolism.[2][3] Unintended inhibition of INSR or

IGF-1R could lead to the observed anomalous cellular phenotypes.
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Troubleshooting Steps:

Confirm On-Target Inhibition: First, verify that ALK/ROS1 signaling is effectively inhibited at

your working concentration of PF-06465603. You can do this by performing a Western blot to

check the phosphorylation status of ALK/ROS1 and key downstream effectors like STAT3,

Akt, and ERK.

Assess Off-Target Activity: To determine if INSR/IGF-1R signaling is affected, perform a

Western blot to analyze the phosphorylation levels of these receptors and their downstream

targets in the presence of PF-06465603.

Dose-Response Experiment: Conduct a dose-response experiment to find the minimal

concentration of PF-06465603 that effectively inhibits ALK/ROS1 without significantly

impacting INSR/IGF-1R signaling.

Use a More Selective Inhibitor (if available): If off-target effects on INSR/IGF-1R are

confirmed and problematic for your experimental system, consider comparing your results

with another ALK/ROS1 inhibitor with a different selectivity profile, such as Lorlatinib, keeping

in mind it also has its own off-target profile.[4][5][6]

Q2: I am observing variability in the inhibitory effect of PF-06465603 across different cell lines.

Why is this happening?

A2: The cellular context plays a crucial role in the efficacy of any kinase inhibitor. Variability in

response can be attributed to several factors:

Expression Levels of Target and Off-Target Kinases: Different cell lines will have varying

expression levels of ALK, ROS1, and potential off-target kinases. Higher expression of the

target may require a higher concentration of the inhibitor for complete inhibition, while higher

expression of an off-target could lead to more pronounced off-target effects.

Genetic Background of the Cell Line: The presence of different mutations or the activation of

alternative signaling pathways in a cell line can influence its dependence on ALK/ROS1

signaling and its susceptibility to off-target effects.

Drug Efflux Pumps: Overexpression of drug efflux pumps like P-glycoprotein (MDR1) in

certain cell lines can reduce the intracellular concentration of PF-06465603, leading to
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decreased efficacy.

Troubleshooting Steps:

Characterize Your Cell Lines: If not already known, determine the expression levels of ALK,

ROS1, and key off-target kinases (like INSR and IGF-1R) in your panel of cell lines using

techniques like Western blotting or qPCR.

Titrate the Inhibitor for Each Cell Line: Perform a dose-response curve for each cell line to

determine the specific IC50 value for ALK/ROS1 inhibition in that cellular context.

Assess Drug Efflux: If you suspect drug efflux to be an issue, you can use inhibitors of

common efflux pumps in combination with PF-06465603 to see if this potentiates its effect.

Q3: How can I confirm that PF-06465603 is engaging with its intended target (ALK/ROS1)

within the cell?

A3: Target engagement can be confirmed using a Cellular Thermal Shift Assay (CETSA). This

method is based on the principle that the binding of a ligand (in this case, PF-06465603) to its

target protein increases the protein's thermal stability. By heating cell lysates treated with the

inhibitor to a range of temperatures and then quantifying the amount of soluble target protein

remaining, you can observe a shift in the melting curve of the target protein, which indicates

direct binding.

Quantitative Data: Kinase Selectivity of PF-06465603
PF-06465603 is a highly potent and selective inhibitor of ALK and ROS1. The following table

summarizes the inhibitory activity of PF-06465603 against a panel of kinases. The data is

presented as the percentage of inhibition at a 1 µM concentration. Note that while highly

selective, some off-target activity is observed at this concentration.
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Kinase Target % Inhibition at 1 µM

ALK >99

ROS1 >99

INSR >75

IGF-1R >75

LTK >75

PTK2B (Pyk2) >75

TYRO3 >75

AXL >75

MER >75

FLT3 >75

TRKA >75

TRKB >75

TRKC >75

JAK2 >75

Data is derived from supplementary information

in Zou et al., PNAS, 2015.

Experimental Protocols
1. Western Blot for On-Target and Off-Target Pathway Analysis

This protocol is for assessing the phosphorylation status of key proteins in the ALK/ROS1 and

potential off-target signaling pathways.

Materials:

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
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Protein assay kit (e.g., BCA assay).

SDS-PAGE gels and running buffer.

Transfer apparatus and PVDF membranes.

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

Primary antibodies (e.g., p-ALK, ALK, p-ROS1, ROS1, p-Akt, Akt, p-ERK, ERK, p-INSR,

INSR, p-IGF-1R, IGF-1R).

HRP-conjugated secondary antibodies.

Chemiluminescent substrate.

Imaging system.

Procedure:

Cell Treatment: Plate cells and allow them to adhere. Treat with desired concentrations of

PF-06465603 or vehicle control (e.g., DMSO) for the desired time.

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

Protein Quantification: Determine the protein concentration of each lysate.

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the

gel, and transfer the proteins to a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibody overnight at

4°C with gentle agitation.

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-

conjugated secondary antibody for 1 hour at room temperature.
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Washing: Repeat the washing step.

Detection: Add chemiluminescent substrate and capture the signal using an imaging

system.

Analysis: Quantify band intensities and normalize phosphorylated protein levels to total

protein levels.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

Materials:

Cells in culture.

PF-06465603 and vehicle control.

PBS.

PCR tubes or 96-well PCR plate.

Thermocycler.

Lysis buffer with protease inhibitors.

Apparatus for freeze-thaw cycles (e.g., liquid nitrogen and water bath).

Ultracentrifuge.

Western blot materials (as described above).

Procedure:

Cell Treatment: Treat cultured cells with PF-06465603 or vehicle at the desired

concentration for a specified time.

Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the

cell suspension into PCR tubes.
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Heating: Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3

minutes) in a thermocycler. Include a non-heated control.

Lysis: Lyse the cells using freeze-thaw cycles.

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 100,000 x g) to

pellet aggregated proteins.

Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the

target protein (ALK or ROS1) by Western blot.

Data Interpretation: Plot the amount of soluble protein as a function of temperature. A shift

in the melting curve to a higher temperature in the inhibitor-treated samples compared to

the vehicle control indicates target engagement.

Visualizations
On-Target Signaling Pathway: ALK/ROS1
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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